2-Chloropyridine-3,4-diamine

Chemical Proteomics Covalent Inhibitor Design Nucleophilic Aromatic Substitution

Select for the precise 2-chloro-3,4-diamine substitution pattern—the ortho-diamine geometry enables regioselective cyclocondensation to imidazo[4,5-c]pyridine and triazolo[4,5-c]pyridine scaffolds inaccessible to 2,5- or 3,5-diaminopyridine isomers. The 2-chloro group confers ~70-fold enhanced thiol reactivity for covalent probe design and SNAr diversification. For scale-up, prioritize suppliers using the ~95% yield route from 2-chloro-3-nitro-4-aminopyridine, delivering a 33% yield advantage over alternatives and lower process mass intensity. Ensure ≥98% purity to minimize off-target effects in kinase inhibitor programs targeting PI3K, PDGFR, and c-KIT, as well as fragment-based screening libraries requiring a balanced physicochemical profile (consensus LogP 0.51; aqueous solubility 4.47–5.96 mg/mL).

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 39217-08-8
Cat. No. B183972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-3,4-diamine
CAS39217-08-8
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)N)Cl
InChIInChI=1S/C5H6ClN3/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2,(H2,7,9)
InChIKeyPWOIYBVEDIFBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine-3,4-diamine (CAS 39217-08-8) as a Strategic Building Block for Heterocyclic Synthesis and Kinase-Targeted Research


2-Chloropyridine-3,4-diamine (CAS 39217-08-8), also known as 3,4-diamino-2-chloropyridine, is a halogenated pyridine derivative with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. The compound features a unique substitution pattern with a chlorine atom at the 2-position and two adjacent amino groups at the 3- and 4-positions on the pyridine ring. This specific ortho-diamine arrangement, combined with the 2-chloro substituent, confers distinct reactivity in cyclocondensation reactions, enabling the efficient synthesis of fused heterocyclic systems such as imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines [1]. The compound's ability to participate in both nucleophilic aromatic substitution at the 2-chloro position and condensation reactions at the adjacent diamine moiety makes it a versatile intermediate in medicinal chemistry and agrochemical research [2].

Why 2-Chloropyridine-3,4-diamine Cannot Be Replaced by Other Diaminopyridine Regioisomers or Unsubstituted Analogs


Substitution of 2-Chloropyridine-3,4-diamine with other diaminopyridine regioisomers or non-chlorinated analogs is not functionally equivalent due to fundamental differences in chemical reactivity and biological target engagement. The specific 2-chloro-3,4-diamine substitution pattern on the pyridine ring is critical for two reasons: (1) the ortho-diamine arrangement enables cyclization to form fused heterocycles, a transformation that is inaccessible to 2,5- or 3,5-diaminopyridine isomers, and (2) the 2-chloro substituent provides a distinct electrophilic handle for selective nucleophilic aromatic substitution (SNAr) reactions that cannot be replicated by the unsubstituted 3,4-diaminopyridine core. Furthermore, the presence of the 2-chloro group dramatically alters the compound's reactivity profile toward biological nucleophiles—2-chloropyridines exhibit approximately 70-fold higher reactivity with thiols compared to 4-chloropyridine [1]. These structural and electronic features dictate the compound's utility in specific synthetic transformations and its interaction with biological targets, making direct substitution with other diaminopyridines or non-halogenated analogs unfeasible for applications requiring the precise reactivity and binding characteristics of this scaffold [2].

Quantitative Differentiation Evidence for 2-Chloropyridine-3,4-diamine Against Closest Structural Analogs


Comparative Reactivity of 2-Chloropyridines vs. 4-Chloropyridine Toward Thiol Nucleophiles

In a systematic study of aryl halide reactivity toward protein thiols, 2-chloropyridines were found to be approximately 70-fold more reactive than 4-chloropyridine [1]. While 4-chloropyridine exhibits a second-order rate constant of (1.2 ± 0.2) × 10⁻² M⁻¹s⁻¹ with thiophenol as a model nucleophile, the 2-chloro substitution pattern confers substantially enhanced electrophilicity that translates to significantly higher reactivity in covalent modification contexts [2]. This positional effect is critical for applications requiring selective protein labeling or covalent inhibitor development.

Chemical Proteomics Covalent Inhibitor Design Nucleophilic Aromatic Substitution

Regioselective Cyclization to 1H-[1,2,3]Triazolo[4,5-c]pyridine Derivatives Enabled by Ortho-Diamine Geometry

The 3,4-diamine substitution pattern of 2-Chloropyridine-3,4-diamine is essential for the formation of 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives under nitration conditions. When subjected to nitration with excess nitric acid in concentrated sulfuric acid at 60°C, 2-chloropyridine-3,4-diamine undergoes cyclization to yield 4-chloro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives [1]. In contrast, 3,5-diaminopyridine isomers or non-ortho-diamine arrangements cannot undergo this specific cyclization pathway due to geometric constraints, resulting in different reaction outcomes or no cyclization. At elevated temperatures (80–90°C), the reaction proceeds further to give 4-chloro-7-nitro-1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxides, demonstrating the compound's utility in generating structurally complex fused heterocycles in a single synthetic operation [1].

Heterocyclic Synthesis Fused Ring Systems Medicinal Chemistry

Antiproliferative Activity Profile of 2-Chloropyridine-3,4-diamine Hydrochloride Across Cancer Cell Lines

The hydrochloride salt of 2-Chloropyridine-3,4-diamine exhibits moderate antiproliferative activity against several cancer cell lines, with IC₅₀ values of 15.0 μM against HeLa (cervical cancer), 12.5 μM against CEM (T-lymphocyte leukemia), and 18.0 μM against L1210 (leukemia) cells . These values provide a baseline activity profile that can be compared against other diaminopyridine scaffolds. For context, unsubstituted 3,4-diaminopyridine (amifampridine) functions primarily as a voltage-gated potassium channel blocker with IC₅₀ values of 2.8 μM for Kv7.4 and 5.26 μM for Kv1.3 , while 2,6-diaminopyridine-based derivatives have been reported with IC₅₀ values ranging from 3 to 8 μM in cancer cell lines . The antiproliferative activity of 2-Chloropyridine-3,4-diamine, though moderate, is accompanied by its utility as a synthetic intermediate for generating more potent kinase-targeted derivatives.

Cancer Research Antiproliferative Screening Drug Discovery

Synthesis Efficiency: High-Yield Preparation from 2-Chloro-3-nitro-4-aminopyridine

2-Chloropyridine-3,4-diamine can be synthesized via reduction of 2-chloro-3-nitro-4-aminopyridine with an approximate yield of 95% . This high-yielding synthetic route provides a cost-effective and scalable method for producing the compound at research and industrial quantities. In comparison, an alternative route via 4-amino-3-nitropyridine yields only approximately 62% . The differential yield of approximately 33% between these two synthetic pathways has significant implications for procurement economics, particularly for large-scale applications in medicinal chemistry or agrochemical development where cost of goods is a critical factor. The high-yielding route also minimizes purification requirements and reduces waste generation, enhancing the overall sustainability and economic viability of processes utilizing this building block.

Process Chemistry Intermediate Manufacturing Supply Chain

Physicochemical Differentiation: Solubility and LogP Profile vs. Regioisomeric Analogs

2-Chloropyridine-3,4-diamine exhibits a calculated aqueous solubility of 4.47–5.96 mg/mL (0.0311–0.0415 mol/L) and a consensus LogP of 0.51 . This moderate hydrophilicity profile contrasts with other chlorinated diaminopyridine isomers and facilitates handling in both aqueous and organic solvent systems. The compound is soluble in methanol and ethanol, with a melting point of 158–163°C . For comparison, the regioisomer 2-chloropyridine-3,5-diamine (CAS 5632-81-5) exhibits a lower melting point of 101–103°C and different solubility characteristics due to the altered amino group positioning . The presence of the chlorine atom at the 2-position, adjacent to the 3-amino group, also influences the compound's pKa (predicted 4.79 ± 0.42) , which affects protonation state under physiological conditions and consequently impacts biological membrane permeability and target engagement in cellular assays.

Formulation Development ADME Properties Compound Handling

Patent-Cited Utility as a Key Intermediate for Kinase Inhibitor Synthesis

2-Chloropyridine-3,4-diamine and its derivatives are explicitly cited in multiple kinase inhibitor patents, including US9029386 (inhibitors of kinase activity targeting PDGFRβ, CSF-1R, c-KIT, and FLT3) [1] and patents related to PI3K inhibitors with Ki values as low as 1 nM for PI3Kα [2]. The compound's 2-chloro-3,4-diamine architecture serves as a privileged scaffold for generating ATP-competitive kinase inhibitors, with the chlorine atom often retained to engage hydrophobic pockets or serve as a synthetic handle for further elaboration. In contrast, non-chlorinated 3,4-diaminopyridine is primarily cited for its potassium channel blocking activity rather than kinase inhibition , while 2,6-diaminopyridine scaffolds are more commonly associated with distinct target classes such as HSF1 and JNK . The presence of the 2-chloro substituent on the 3,4-diaminopyridine core thus redirects the compound's biological target profile toward kinase inhibition, a therapeutically validated mechanism in oncology and inflammatory diseases.

Kinase Inhibition Pharmaceutical Patents Oncology

Optimal Application Scenarios for 2-Chloropyridine-3,4-diamine Based on Verified Differentiation Evidence


Synthesis of Triazolo[4,5-c]pyridine and Imidazo[4,5-c]pyridine Kinase Inhibitor Scaffolds

The ortho-diamine geometry of 2-Chloropyridine-3,4-diamine enables regioselective cyclization to form 1H-[1,2,3]triazolo[4,5-c]pyridine and imidazo[4,5-c]pyridine core structures under nitration or condensation conditions [1]. This application is particularly valuable in medicinal chemistry programs targeting kinases such as PI3K, PDGFR, and c-KIT, where the resulting fused heterocycles serve as ATP-competitive inhibitor scaffolds [2]. The retained 4-chloro substituent provides a synthetic handle for further diversification via cross-coupling or nucleophilic substitution, enabling rapid analog generation for structure-activity relationship (SAR) studies. Researchers should select 2-Chloropyridine-3,4-diamine for this application over 3,5-diaminopyridine isomers, which cannot undergo the same cyclization pathway, or over non-chlorinated 3,4-diaminopyridine, which lacks the electrophilic chlorine handle for subsequent functionalization.

Development of Covalent Probes Leveraging Enhanced 2-Chloropyridine Thiol Reactivity

The approximately 70-fold higher reactivity of 2-chloropyridines toward thiol nucleophiles compared to 4-chloropyridine [1] makes 2-Chloropyridine-3,4-diamine a strategic starting material for designing covalent probes and inhibitors. The 2-chloro position can be exploited for selective protein labeling via nucleophilic aromatic substitution (SNAr), while the 3,4-diamine moiety provides additional functionalization sites for installing recognition elements or reporter tags. This application is particularly relevant in chemical proteomics and targeted covalent inhibitor discovery, where the tunable reactivity of the 2-chloro group—modulated by the electron-donating amino substituents—offers a balance between stability and selective covalent bond formation with proteinaceous cysteine residues. Procurement for this application should prioritize high-purity material to minimize off-target labeling from reactive impurities.

Cost-Effective Scale-Up for Pharmaceutical Intermediate Manufacturing

For process chemistry and manufacturing applications, 2-Chloropyridine-3,4-diamine offers a significant economic advantage when sourced from suppliers utilizing the high-yielding synthetic route from 2-chloro-3-nitro-4-aminopyridine, which proceeds with approximately 95% yield [1]. This 33% yield advantage over alternative routes translates directly to reduced raw material costs, lower waste generation, and improved process mass intensity. Organizations planning to scale up from research quantities to pilot or production volumes should prioritize vendors with validated, high-yielding manufacturing processes. The compound's established role as an intermediate in kinase inhibitor synthesis [2] further supports its procurement for late-stage discovery and early development programs where supply chain reliability and cost predictability are critical factors.

Antiproliferative Screening and Fragment-Based Drug Discovery

2-Chloropyridine-3,4-diamine hydrochloride exhibits moderate antiproliferative activity against HeLa (IC₅₀ = 15.0 μM), CEM (IC₅₀ = 12.5 μM), and L1210 (IC₅₀ = 18.0 μM) cancer cell lines [1], positioning it as a useful fragment or scaffold for hit-to-lead optimization in oncology programs. Its balanced physicochemical profile—including moderate aqueous solubility (4.47–5.96 mg/mL) and consensus LogP of 0.51 [2]—makes it amenable to standard cell-based assay formats without requiring specialized solubilization protocols. Researchers should consider this compound for fragment-based screening libraries or as a core scaffold for parallel synthesis efforts, particularly in programs targeting kinases or other ATP-binding proteins where the diaminopyridine motif has demonstrated target engagement [3].

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